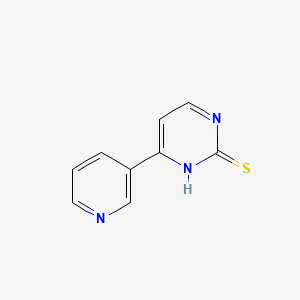

4-(3-Pyridinyl)pyrimidine-2-thiol

Vue d'ensemble

Description

“4-(3-Pyridinyl)pyrimidine-2-thiol” is a chemical compound with the molecular formula C9H7N3S . It is a type of thioxopyrimidine, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of thioxopyrimidines like “4-(3-Pyridinyl)pyrimidine-2-thiol” often involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “4-(3-Pyridinyl)pyrimidine-2-thiol” consists of a pyrimidine ring attached to a pyridine ring via a sulfur atom .Applications De Recherche Scientifique

Chemical Properties

“4-(3-Pyridinyl)pyrimidine-2-thiol” is a chemical compound with the CAS Number: 393516-77-3 and a molecular weight of 189.24 . It has a linear formula of C9H7N3S .

Antimicrobial Applications

A study has shown that pyrimidin-2-ol/thiol/amine analogues, which include “4-(3-Pyridinyl)pyrimidine-2-thiol”, have significant antimicrobial activity . These compounds were found to be effective against various bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica) and fungal strains (C. albicans, A. niger) .

Synthesis and Design

The compound plays a crucial role in the design and synthesis of new classes of biologically active compounds . It forms the central core for different necessities of these compounds .

Biological Properties

The compound has been used in the preparation of 2-thio-containing pyrimidines . The reaction involved nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .

Chemical Reactions

The compound has been involved in intramolecular acylation reactions . The high selectivity of these reactions at N3 is likely determined by the stabilization of the product due to the conjugation of the two endocyclic double bonds .

Role in Natural Products and Agrochemicals

Pyrimidine ring complexes, which include “4-(3-Pyridinyl)pyrimidine-2-thiol”, are found to be an essential part of natural products and agrochemicals .

Safety and Hazards

Orientations Futures

The future directions for “4-(3-Pyridinyl)pyrimidine-2-thiol” and similar compounds could involve further exploration of their biological activities and the development of new synthesis methods . The potential of these compounds is still not exhausted, and the progress in high-throughput biological screening technologies provides almost unlimited potential in creating physiologically active molecules .

Mécanisme D'action

Target of Action

The primary targets of 4-(3-Pyridinyl)pyrimidine-2-thiol, also known as 4-(3-Pyridinyl)-2-thiopyrimidine, are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-(3-Pyridinyl)pyrimidine-2-thiol interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways associated with protein kinases. By inhibiting these enzymes, it disrupts the signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular functions and potentially have therapeutic effects.

Result of Action

The molecular and cellular effects of 4-(3-Pyridinyl)pyrimidine-2-thiol’s action are primarily related to its inhibitory effect on protein kinases. This inhibition can disrupt cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism . The compound has shown promising anticancer activity, likely due to these effects .

Action Environment

The action, efficacy, and stability of 4-(3-Pyridinyl)pyrimidine-2-thiol can be influenced by various environmental factors These may include the presence of other molecules, pH, temperature, and more.

Propriétés

IUPAC Name |

6-pyridin-3-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-11-5-3-8(12-9)7-2-1-4-10-6-7/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQNGCGHBQHWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984758 | |

| Record name | 4-(Pyridin-3-yl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyridinyl)pyrimidine-2-thiol | |

CAS RN |

66242-82-8 | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066242828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyridin-3-yl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)

![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)